molecular formula C20H24FN3O B5710670 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide

3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide

Cat. No. B5710670
M. Wt: 341.4 g/mol
InChI Key: GONVCHIIJOJEGR-UHFFFAOYSA-N
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Description

3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. FMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays an important role in reward and motivation pathways in the brain. By blocking the activity of dopamine at D3 receptors, 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide reduces the reward response to drugs of abuse and may help in the treatment of addiction. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide also has anxiolytic and antidepressant effects, which may be due to its activity at other receptors in the brain.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been shown to reduce drug-seeking behavior in animals and to reduce the reinforcing effects of drugs of abuse. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has also been shown to increase the levels of certain neurotransmitters in the brain, such as norepinephrine and serotonin, which are involved in mood regulation. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide is its selectivity for dopamine D3 receptors, which makes it a promising candidate for the treatment of addiction and other neurological disorders. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has also been shown to have low toxicity in preclinical studies. However, one limitation of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of clinical data on the safety and efficacy of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide in humans.

Future Directions

There are several future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide. One area of interest is the development of more efficient synthesis methods for 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide, which could improve its availability for research purposes. Another area of interest is the investigation of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide's potential therapeutic effects in humans, particularly in the treatment of addiction and other neurological disorders. Additionally, further research is needed to better understand the mechanism of action of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide involves the reaction between 4-methylbenzoyl chloride and 2-fluorophenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide obtained through this method is around 70%.

Scientific Research Applications

3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as schizophrenia and depression. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of these disorders. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has also shown promising results in preclinical studies for the treatment of drug addiction.

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-6-8-17(9-7-16)22-20(25)10-11-23-12-14-24(15-13-23)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONVCHIIJOJEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide

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